4-[3-(Trifluoromethyl)-phenoxy]butanenitrile
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Overview
Description
4-[3-(Trifluoromethyl)-phenoxy]butanenitrile is a niche organic compound known for its distinctive chemical properties and its relevance in both academic and industrial research. With the presence of a trifluoromethyl group, this compound demonstrates unique reactivity and a potential for diverse applications, making it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile typically begins with the preparation of the core phenoxy group. This is usually done through a nucleophilic substitution reaction where 3-(Trifluoromethyl)phenol reacts with an appropriate butanenitrile precursor under alkaline conditions. Commonly used bases in this reaction include potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide ion.
Industrial Production Methods
Industrial production of this compound scales up this synthetic route using continuous flow reactors to improve efficiency and yield. These reactors provide better temperature control and mixing, which are crucial for maintaining the quality and consistency of the product. The industrial process also incorporates advanced purification techniques such as distillation or chromatography to ensure a high degree of purity, essential for its applications in sensitive fields.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-phenoxy]butanenitrile is known to undergo various chemical reactions, primarily due to the reactive nature of the nitrile group and the electron-withdrawing effects of the trifluoromethyl group. Key reactions include:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can occur on the phenoxy ring, especially with strong oxidizing agents.
Common Reagents and Conditions
Common reagents for these reactions include bases like K2CO3, NaH, and reducing agents like LiAlH4. Reaction conditions often involve polar aprotic solvents such as DMSO or DMF, with reactions typically conducted at elevated temperatures to enhance reaction rates.
Major Products
Major products of these reactions include substituted phenoxy derivatives when nucleophilic substitution occurs and primary amines when reduction of the nitrile group is achieved. These products are often further functionalized for various applications.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile serves as a valuable building block for the synthesis of more complex organic molecules. Its ability to undergo diverse reactions makes it a versatile intermediate in organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activity. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making derivatives of this compound attractive for pharmaceutical research.
Industry
In industry, particularly the material science sector, this compound is explored for its use in developing advanced polymers and coatings. The compound's unique properties contribute to the durability and functionality of these materials.
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile exerts its effects is largely dictated by its chemical structure. The trifluoromethyl group introduces a strong electron-withdrawing effect, which influences the reactivity of the phenoxy ring. This effect is crucial in its role as a reactive intermediate in synthetic chemistry. In biological systems, the compound's interaction with specific molecular targets and pathways, such as enzymes or receptors, is an area of active research, aiming to elucidate its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(Trifluoromethyl)phenol: Lacks the butanenitrile group but shares the trifluoromethyl-phenoxy structure.
3-(Trifluoromethyl)phenoxyacetonitrile: Features a different nitrile group placement, offering a point of comparison in reactivity and application.
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile: Different positioning of the trifluoromethyl group affects its chemical properties.
Uniqueness
What sets 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile apart is the specific combination of the nitrile group and the position of the trifluoromethyl group on the phenoxy ring. This combination results in distinctive reactivity patterns and a broader range of applications in both synthetic and applied sciences.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15/h3-5,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKZTKRUBVOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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